molecular formula C9H7F2IN2O B8154656 5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole

5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole

Cat. No.: B8154656
M. Wt: 324.07 g/mol
InChI Key: WHXDTKOEQCRWMW-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluoroethoxy and iodo groups in this compound adds unique chemical properties that can be exploited in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-nitrobenzylamine derivatives, under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.

    Attachment of the Difluoroethoxy Group: The difluoroethoxy group can be attached through a nucleophilic substitution reaction using a suitable difluoroethoxy precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like dimethylformamide or toluene.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted indazole derivatives with various functional groups replacing the iodo group.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2-Difluoroethoxy)-1H-indazole: Lacks the iodo group, which may result in different chemical reactivity and biological activity.

    3-Iodo-1H-indazole: Lacks the difluoroethoxy group, which may affect its solubility and interaction with biological targets.

    5-(2,2-Difluoroethoxy)-3-chloro-1H-indazole: Similar structure but with a chloro group instead of an iodo group, leading to different chemical and biological properties.

Uniqueness

5-(2,2-Difluoroethoxy)-3-iodo-1H-indazole is unique due to the presence of both the difluoroethoxy and iodo groups, which confer distinct chemical properties such as increased lipophilicity, enhanced binding affinity to certain targets, and potential for diverse chemical modifications.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IN2O/c10-8(11)4-15-5-1-2-7-6(3-5)9(12)14-13-7/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXDTKOEQCRWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OCC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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